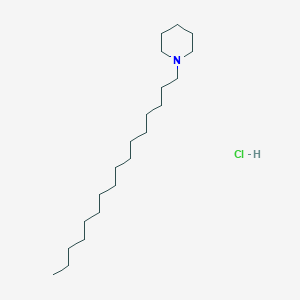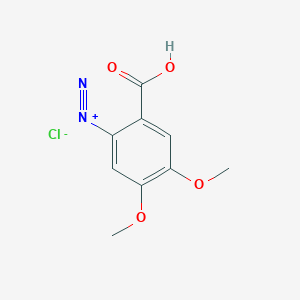
2-Carboxy-4,5-dimethoxybenzene-1-diazonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Carboxy-4,5-dimethoxybenzene-1-diazonium chloride is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. This particular compound is notable for its carboxylic acid and methoxy substituents, which can influence its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carboxy-4,5-dimethoxybenzene-1-diazonium chloride typically involves the diazotization of 2-Carboxy-4,5-dimethoxyaniline. The process generally includes the following steps:
Nitration: The starting material, 2,5-dimethoxybenzoic acid, is nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group, forming 2-Carboxy-4,5-dimethoxyaniline.
Diazotization: The amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Industrial Production Methods
Industrial production of diazonium salts, including this compound, often involves similar steps but on a larger scale. The process is carefully controlled to ensure the stability of the diazonium salt, which can be sensitive to temperature and pH.
Análisis De Reacciones Químicas
Types of Reactions
2-Carboxy-4,5-dimethoxybenzene-1-diazonium chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other groups such as halides, hydroxyl, or cyano groups.
Coupling Reactions: It can couple with phenols or aromatic amines to form azo compounds.
Reduction: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents like copper(I) chloride (for chlorination) or potassium iodide (for iodination) are commonly used.
Coupling: Phenols or aromatic amines in alkaline conditions are typical reagents.
Reduction: Sodium sulfite or hypophosphorous acid can be used to reduce the diazonium group.
Major Products
Substitution: Products include halogenated derivatives or hydroxylated compounds.
Coupling: Azo compounds, which are often brightly colored and used as dyes.
Reduction: The corresponding amine, 2-Carboxy-4,5-dimethoxyaniline.
Aplicaciones Científicas De Investigación
2-Carboxy-4,5-dimethoxybenzene-1-diazonium chloride has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and other aromatic compounds.
Biology: Employed in labeling and detection techniques due to its ability to form stable azo compounds.
Medicine: Investigated for potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Carboxy-4,5-dimethoxybenzene-1-diazonium chloride primarily involves its diazonium group. The diazonium group is highly reactive and can participate in electrophilic substitution reactions. In coupling reactions, the diazonium group acts as an electrophile, reacting with nucleophilic aromatic compounds to form azo bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Similar Compounds
2-Carboxy-4,5-dimethoxyaniline: The precursor to the diazonium salt.
2,5-Dimethoxybenzoic acid: A related compound without the diazonium group.
4,5-Dimethoxy-2-nitrobenzoic acid: An intermediate in the synthesis of the diazonium salt.
Uniqueness
2-Carboxy-4,5-dimethoxybenzene-1-diazonium chloride is unique due to its combination of functional groups, which confer specific reactivity and applications. The presence of both carboxylic acid and methoxy groups can influence its solubility, stability, and reactivity compared to other diazonium salts.
Propiedades
Número CAS |
89847-72-3 |
|---|---|
Fórmula molecular |
C9H9ClN2O4 |
Peso molecular |
244.63 g/mol |
Nombre IUPAC |
2-carboxy-4,5-dimethoxybenzenediazonium;chloride |
InChI |
InChI=1S/C9H8N2O4.ClH/c1-14-7-3-5(9(12)13)6(11-10)4-8(7)15-2;/h3-4H,1-2H3;1H |
Clave InChI |
OUHXVHPYFQAMHY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)C(=O)O)[N+]#N)OC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


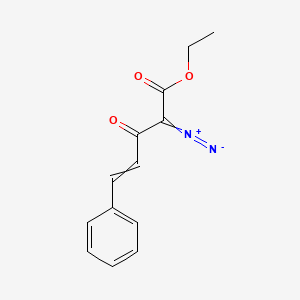
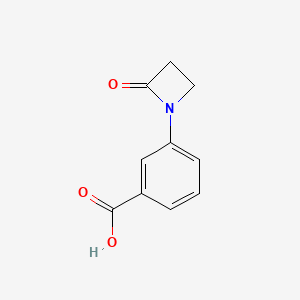
![Methyl 6-[(3-phenylpropyl)amino]hexanoate](/img/structure/B14393322.png)

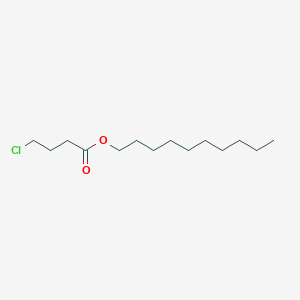
![2-(Ethylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B14393338.png)
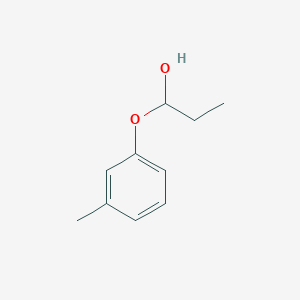
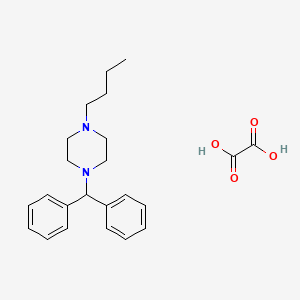
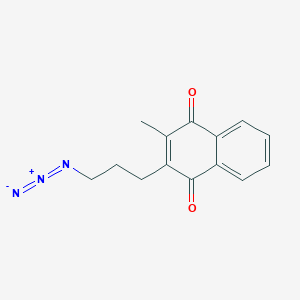

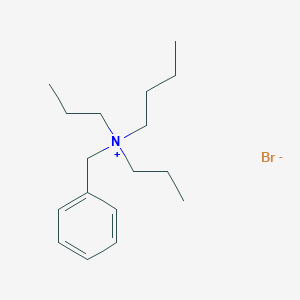
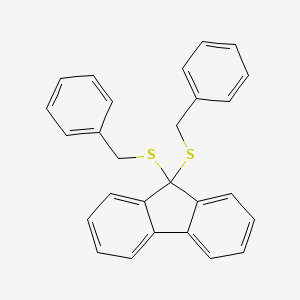
![3-[Hydroxy(pyridin-3-yl)methylidene]-1-methylpiperidin-2-one](/img/structure/B14393381.png)
